4-(2-Morpholinoethyl)tetrahydro-2h-pyran-4-carboxylic acid
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Overview
Description
4-(2-Morpholinoethyl)tetrahydro-2h-pyran-4-carboxylic acid is an organic compound with the molecular formula C12H21NO4 and a molecular weight of 243.3 g/mol . This compound is characterized by a tetrahydropyran ring substituted with a morpholinoethyl group and a carboxylic acid group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Morpholinoethyl)tetrahydro-2h-pyran-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of tetrahydropyran with morpholine and subsequent carboxylation. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure consistent quality and yield. The process often includes steps such as purification and crystallization to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
4-(2-Morpholinoethyl)tetrahydro-2h-pyran-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The morpholinoethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
4-(2-Morpholinoethyl)tetrahydro-2h-pyran-4-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Morpholinoethyl)tetrahydro-2h-pyran-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A simpler analog with a similar ring structure but lacking the morpholinoethyl and carboxylic acid groups.
2-(Tetrahydro-2H-pyran-4-yl)acetic acid: Another related compound with a different substitution pattern.
Uniqueness
4-(2-Morpholinoethyl)tetrahydro-2h-pyran-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C12H21NO4 |
---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
4-(2-morpholin-4-ylethyl)oxane-4-carboxylic acid |
InChI |
InChI=1S/C12H21NO4/c14-11(15)12(2-7-16-8-3-12)1-4-13-5-9-17-10-6-13/h1-10H2,(H,14,15) |
InChI Key |
QDBLBLCSBGIECC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(CCN2CCOCC2)C(=O)O |
Origin of Product |
United States |
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